molecular formula C10H12ClN3OS B1310032 4-Chloro-2-methylsulfanyl-6-pyrrolidin-1-yl-pyrimidine-5-carbaldehyde CAS No. 445040-59-5

4-Chloro-2-methylsulfanyl-6-pyrrolidin-1-yl-pyrimidine-5-carbaldehyde

Cat. No.: B1310032
CAS No.: 445040-59-5
M. Wt: 257.74 g/mol
InChI Key: OTBUQFUXWDJOIY-UHFFFAOYSA-N
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Description

4-Chloro-2-methylsulfanyl-6-pyrrolidin-1-yl-pyrimidine-5-carbaldehyde is a useful research compound. Its molecular formula is C10H12ClN3OS and its molecular weight is 257.74 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

Studies have shown that compounds related to 4-Chloro-2-methylsulfanyl-6-pyrrolidin-1-yl-pyrimidine-5-carbaldehyde are involved in a variety of chemical reactions, leading to the formation of novel pyrimidine derivatives with potential biological activities. For instance, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters in the presence of triethylamine has led to the synthesis of derivatives of N-(5-formylpyrimidin-4-yl)glycinate and cyclization products such as pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine (Zinchenko et al., 2018). This suggests that the compound and its analogs can be used as precursors in the synthesis of biologically active molecules.

Structural Analysis and Hydrogen-Bonded Frameworks

Research on the structural aspects of these compounds has revealed their ability to form hydrogen-bonded structures. For example, Cobo et al. (2009) described the crystal structure of derivatives showing how molecules are linked into chains of rings by a combination of N-H...O and C-H...O hydrogen bonds, leading to one-dimensional or three-dimensional frameworks (Cobo et al., 2009). Such studies are crucial for understanding the molecular interactions and potential applications of these compounds in materials science.

Biochemical Analysis

Biochemical Properties

4-Chloro-2-methylsulfanyl-6-pyrrolidin-1-yl-pyrimidine-5-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s interactions are primarily characterized by its ability to form stable complexes with these biomolecules, influencing their activity and function. For instance, the pyrrolidine ring in the compound enhances its binding affinity to specific enzymes, thereby modulating their catalytic activity . Additionally, the presence of the chloro and methylsulfanyl groups contributes to the compound’s reactivity and stability in biochemical environments.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of key signaling molecules, leading to alterations in cellular responses. Furthermore, the compound can induce changes in gene expression, resulting in the upregulation or downregulation of specific genes involved in critical cellular processes . These effects highlight the compound’s potential as a therapeutic agent in treating various diseases.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, including enzymes and receptors, through its pyrrolidine ring and other functional groups. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions underpin the compound’s biological activity and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its biological activity for extended periods . Degradation products may form over time, potentially altering the compound’s effects. Long-term studies in vitro and in vivo have provided insights into the compound’s sustained impact on cellular processes and its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as modulating enzyme activity and influencing cellular responses. At higher doses, toxic or adverse effects may occur, highlighting the importance of determining the optimal dosage for therapeutic use . Threshold effects have been observed, where the compound’s activity significantly changes at specific concentration levels. These findings underscore the need for careful dosage optimization in preclinical and clinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism, leading to the formation of metabolites. These metabolic processes can influence the compound’s activity and efficacy. Additionally, the compound’s effects on metabolic flux and metabolite levels have been studied, providing insights into its role in cellular metabolism . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. These interactions influence the compound’s localization and accumulation within different cellular compartments . Understanding the transport and distribution mechanisms is vital for developing effective delivery strategies and enhancing the compound’s therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its biological effects. Targeting signals and post-translational modifications may influence the compound’s localization, affecting its interaction with biomolecules and its overall activity . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Properties

IUPAC Name

4-chloro-2-methylsulfanyl-6-pyrrolidin-1-ylpyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3OS/c1-16-10-12-8(11)7(6-15)9(13-10)14-4-2-3-5-14/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTBUQFUXWDJOIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C(C(=N1)Cl)C=O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80424664
Record name SBB012021
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

445040-59-5
Record name SBB012021
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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